1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione

Description

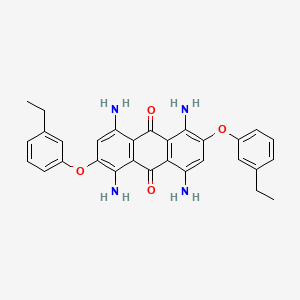

1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione (CAS: 88600-12-8) is a substituted anthraquinone derivative with a molecular formula of C₃₀H₂₈N₄O₄ and a molecular weight of 508.57 g/mol . Its structure features an anthracene-9,10-dione core functionalized with four amino groups at positions 1,4,5,8 and two 3-ethylphenoxy groups at positions 2 and 4.

Properties

CAS No. |

88600-12-8 |

|---|---|

Molecular Formula |

C30H28N4O4 |

Molecular Weight |

508.6 g/mol |

IUPAC Name |

1,4,5,8-tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C30H28N4O4/c1-3-15-7-5-9-17(11-15)37-21-13-19(31)23-25(27(21)33)29(35)24-20(32)14-22(28(34)26(24)30(23)36)38-18-10-6-8-16(4-2)12-18/h5-14H,3-4,31-34H2,1-2H3 |

InChI Key |

VFLCFYWOKIVILZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)CC)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting with the preparation of the anthracene-9,10-dione core. This core is then functionalized with amino and phenoxy groups through a series of reactions. Common reagents used in these reactions include aniline derivatives, phenol derivatives, and various catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions. Purification steps such as recrystallization and chromatography are often employed to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding hydroquinone form.

Substitution: Amino and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinone derivatives, while reduction reactions produce hydroquinone derivatives .

Scientific Research Applications

1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1,4,5,8-tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s amino and phenoxy groups enable it to form strong interactions with various biomolecules, potentially disrupting their normal function. This disruption can lead to the inhibition of key cellular processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Alkyl vs. Halogen Substituents: The 3-ethylphenoxy groups in the target compound balance lipophilicity and steric hindrance, unlike bulkier butyl or bromophenoxy analogs. Bromine and chlorine substituents (e.g., ) increase molecular weight and reactivity but may introduce toxicity or reduce solubility.

- Applications: Biomedical: The target compound’s amino and phenoxy groups suggest utility in drug design, akin to G-quadruplex ligands in cancer research . Materials Science: Analogs like HAD and BHAD (blue hydroxyethylamino derivative) are integrated into polymers for improved colorfastness . The target compound’s ethylphenoxy groups may offer similar advantages in material stability.

Biological Activity

1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione is a synthetic anthraquinone derivative known for its potential biological activities, particularly in the realm of cancer therapeutics. This compound is part of a larger class of anthraquinones that have been extensively studied for their anticancer properties due to their ability to interact with various cellular targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 492.57 g/mol. The structure features multiple amino groups and phenoxy substituents that contribute to its biological activity.

Research indicates that anthraquinone derivatives like this compound exert their anticancer effects primarily through:

- DNA Intercalation : These compounds can intercalate into DNA strands, leading to the disruption of replication and transcription processes.

- Topoisomerase Inhibition : They inhibit topoisomerases (especially Topoisomerase I and II), which are crucial for DNA unwinding and relaxation during replication.

- Reactive Oxygen Species (ROS) Generation : The compounds induce oxidative stress within cancer cells, leading to apoptosis.

Anticancer Properties

A study highlighted the binding affinity of anthraquinone derivatives to tumor-associated NADH oxidase (tNOX), which is overexpressed in many cancer cells. The downregulation of tNOX was correlated with increased apoptosis in oral cancer cells (SAS and HSC-3) treated with these compounds .

Key Findings:

- Cell Lines Tested : The compound was tested on various cancer cell lines including SAS (p53-functional) and HSC-3 (p53-mutated).

- Apoptosis Induction : Treatment resulted in significant apoptosis as evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Comparative Table of Anthraquinone Derivatives

Research Findings

- Multitarget Action : The compound exhibits a multitarget action against tumor cells by interacting with various molecular targets including DNA structures and proteins involved in cell growth .

- Drug Resistance : New-generation anthraquinones are designed to overcome drug resistance seen with traditional agents like doxorubicin by modifying their chemical structure to enhance efficacy and reduce side effects .

- In Vivo Studies : Preliminary in vivo studies suggest that these derivatives maintain their anticancer activity while exhibiting lower toxicity profiles compared to established chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.